molecular formula C10H8FNO2 B1487651 Ethyl 2-cyano-5-fluorobenzoate CAS No. 1260751-65-2

Ethyl 2-cyano-5-fluorobenzoate

Cat. No. B1487651
M. Wt: 193.17 g/mol
InChI Key: QMZSRWKQXUGYBE-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-5-fluorobenzoate is a chemical compound with the molecular formula C10H8FNO2 . It has an average mass of 193.174 Da and a monoisotopic mass of 193.053909 Da .


Synthesis Analysis

The synthesis of Ethyl 2-cyano-5-fluorobenzoate involves a reaction between zinc cyanide and ethyl 2-bromo-5-fluorobenzoate in DMF, with the addition of Pd2(dba)3 and triphenyl phosphine . The reaction mixture is stirred at 130°C under a nitrogen atmosphere for 4 hours .


Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-5-fluorobenzoate consists of 10 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . Further details about the bond lengths and angles can be obtained by performing a detailed spectroscopic analysis .


Physical And Chemical Properties Analysis

Ethyl 2-cyano-5-fluorobenzoate has physical and chemical properties such as molecular weight, density, boiling point, melting point, flash point, structural formula, and molecular formula . More specific properties like bond length and bond angle can be determined through detailed spectroscopic studies .

Scientific Research Applications

Continuous-Flow Processes in Pharmaceutical Synthesis

Ethyl 2-cyano-5-fluorobenzoate is involved in the synthesis of pharmaceutical intermediates, such as floxacin derivatives, through continuous-flow processes. This approach offers advantages like higher yields, reduced reaction times, and enhanced safety over traditional batch processes (Guo, Yu, & Su, 2020).

Structural Studies and Crystallography

The compound has been studied for its crystal structure, contributing to a deeper understanding of molecular interactions and packing in solid-state chemistry. For example, the crystal structure of a related compound, highlighting intramolecular and intermolecular hydrogen bonds, provides insights into the compound's reactivity and potential applications (Dehua & Xiaoyan, 2008).

Synthesis of Antitumor Agents

Ethyl 2-cyano-5-fluorobenzoate is a precursor in the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating significant antitumor activity against various cancer cell lines. This highlights its role in the development of new chemotherapeutic agents (Xiong et al., 2009).

Development of Thromboxane Receptor Antagonists

The compound is utilized in the synthesis of thromboxane receptor antagonists, showcasing the importance of ethyl 2-cyano-5-fluorobenzoate in creating medications that can manage thrombotic diseases (D. C. W. and C. Mason, 1998).

Radiotracer Development for PET Imaging

Ethyl 2-cyano-5-fluorobenzoate serves as a precursor in the development of radiotracers for positron emission tomography (PET) imaging, aiding in the diagnosis and monitoring of diseases (Greguric et al., 2009).

Future Directions

The future directions of research involving Ethyl 2-cyano-5-fluorobenzoate could involve its use in the synthesis of new pharmaceutical compounds. Given the interest in heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector , Ethyl 2-cyano-5-fluorobenzoate could potentially be used in the development of new therapeutic agents.

properties

IUPAC Name

ethyl 2-cyano-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-2-14-10(13)9-5-8(11)4-3-7(9)6-12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZSRWKQXUGYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-5-fluorobenzoate

Synthesis routes and methods

Procedure details

Zinc cyanide (26.5 g; 0.225 mol) and Pd2(dba)3 (1.9 g; 3.4 mmol) were added to a solution of ethyl 2-bromo-5-fluorobenzoate (27.9 g; 0.112 mol) in DMF (71 ml). Triphenyl phosphine (2.9 g; 11 mmol) was added and then the reaction mixture was stirred at 130° C. under nitrogen atmosphere for 4 hours. The mixture was poured out into H2O (300 ml) and then extracted with EtOAc (200 ml). The organic layer was separated, washed with H2O (2×100 ml), brine (100 ml), dried (MgSO4), filtered and the solvent was evaporated.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
27.9 g
Type
reactant
Reaction Step Three
Name
Quantity
71 mL
Type
reactant
Reaction Step Three
Quantity
26.5 g
Type
catalyst
Reaction Step Three
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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